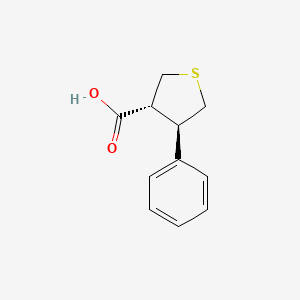

(3R,4R)-4-phenylthiolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, acidity or basicity (pH), and reactivity .Mechanism of Action

(3R,4R)-4-phenylthiolane-3-carboxylic acid acts as a chiral auxiliary in various synthetic reactions. It can selectively activate one enantiomer of a substrate, allowing for the creation of a product with high enantioselectivity. This compound can also act as a nucleophile in reactions with electrophiles.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can inhibit the growth of certain cancer cells by inducing apoptosis. This compound has also been shown to have antimicrobial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using (3R,4R)-4-phenylthiolane-3-carboxylic acid in lab experiments include its high enantioselectivity and versatility as a chiral building block. However, the synthesis of this compound can be challenging and time-consuming, and the yield may be low. Additionally, this compound is relatively expensive compared to other chiral building blocks.

Future Directions

Future research on (3R,4R)-4-phenylthiolane-3-carboxylic acid could focus on improving the synthesis method to increase the yield and reduce the cost. This compound could also be used in the synthesis of new biologically active compounds with potential therapeutic applications. Additionally, this compound could be used in the development of new chiral catalysts for asymmetric catalysis.

Synthesis Methods

(3R,4R)-4-phenylthiolane-3-carboxylic acid can be synthesized from L-cysteine by a series of reactions. First, L-cysteine is protected with a tert-butyl group to form tert-butyl L-cysteine. The tert-butyl group is then removed, and the resulting thiol is oxidized to form the disulfide. The disulfide is then reduced with sodium borohydride to form the thiol. Finally, the thiol is reacted with benzyl chloroformate to form this compound.

Scientific Research Applications

(3R,4R)-4-phenylthiolane-3-carboxylic acid has been used in various synthetic reactions to create complex molecules with high enantioselectivity. It has been used as a chiral building block in the synthesis of biologically active compounds such as antibiotics, antitumor agents, and chiral ligands for asymmetric catalysis. This compound has also been used as a starting material for the synthesis of chiral amino acid derivatives.

Safety and Hazards

properties

IUPAC Name |

(3R,4R)-4-phenylthiolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHZUNEOJIABN-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604157.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)

![4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2604162.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)

![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)

![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)

![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)